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Fasiglifam (TAK-875), a potent and selective G protein-coupled receptor 40 (GPR40) agonist,
once stood as a promising novel therapeutic agent for the management of type 2 diabetes
mellitus. Its unique glucose-dependent mechanism of action offered the potential for effective
glycemic control with a reduced risk of hypoglycemia, a significant advantage over existing
therapies. However, the journey of fasiglifam through clinical development was abruptly halted
in late-stage Phase 3 trials due to unforeseen liver safety concerns. This technical guide
provides an in-depth history of the fasiglifam clinical trials, presenting key quantitative data,
detailing experimental protocols, and visualizing the underlying biological and operational
frameworks.

Mechanism of Action: The GPR40 Signaling
Pathway

Fasiglifam exerts its therapeutic effect by activating GPR40, a receptor predominantly
expressed on pancreatic -cells.[1][2] The binding of fasiglifam to GPRA40 initiates a signaling
cascade that potentiates glucose-stimulated insulin secretion (GSIS).[3] This glucose-
dependency is a critical feature, as it implies that the drug is most active in the presence of
elevated blood glucose, thereby minimizing the risk of hypoglycemia.[4]

The activation of GPR40 by an agonist like fasiglifam leads to the coupling and activation of
the Gqg alpha subunit of the G protein complex. This, in turn, activates phospholipase C (PLC),

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1672068?utm_src=pdf-interest
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2518478/
https://www.researchgate.net/publication/7679132_Role_of_GPR40_in_fatty_acid_action_on_the_b_cell_line_INS-1E
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5848828/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary
messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on
the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the
cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the
exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C
(PKC), which further augments the insulin secretion process.
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GPR40 Signaling Pathway for Insulin Secretion.

Clinical Development Program: A Phased Approach

The clinical development of fasiglifam followed a standard trajectory, progressing from initial
safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in
patients with type 2 diabetes.
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Fasiglifam Clinical Trial Workflow.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from representative fasiglifam

clinical trials.

Table 1: Phase 2 Efficacy Data (12-Week, Randomized,
Double-Blind, Placebo- and Active-Controlled Trial)
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. Mean Change from
Baseline HbAlc o
Treatment Group N Baseline in HbAlc

o) (%)

Placebo

Fasiglifam 6.25 mg

Fasiglifam 25 mg

Fasiglifam 50 mg

Fasiglifam 100 mg

Fasiglifam 200 mg

Glimepiride

Specific numerical
data for all arms of
this Phase 2 trial were
not consistently
available in the public
domain. However,
reports indicated
dose-dependent
decreases in HbAlc
with fasiglifam, with
reductions similar to
glimepiride at the 50
mg dose.[5]

Table 2: Phase 3 Efficacy Data in Japanese Patients (24-
Week, Randomized, Double-Blind, Placebo-Controlled
Trial)[6][7]
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Mean Change

Treatment Baseline . P-value vs.
N from Baseline
Group HbAlc (%) . Placebo
in HbA1lc (%)
Placebo 67 ~8.0 +0.16
Fasiglifam 25 mg 63 ~8.0 -0.57 <0.0001
Fasiglifam 50 mg 62 ~8.0 -0.83 <0.0001

Table 3: Pooled Phase 3 Safety Data - Liver Enzyme
Elevations[5][8][9][10]

Event Fasiglifam (All Doses) Placebo

Incidence of ALT or AST >3 x
ULN

2.1%-2.7% 0.5%

Incidence of ALT or AST =10 x
ULN

0.31% 0.06%

ULN = Upper Limit of Normal

Experimental Protocols: A Representative Phase 3
Monotherapy Trial (NCT01324241)

This section outlines the typical methodology employed in a Phase 3 clinical trial of fasiglifam,
based on available information for a study in Japanese patients inadequately controlled by diet

and exercise.[6][7]

Study Design:

o A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
o Duration: 24 weeks of treatment.

Patient Population:

e Inclusion Criteria:
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[e]

Adults with type 2 diabetes mellitus.

(¢]

Inadequate glycemic control with diet and exercise alone.

[¢]

HbAlc levels typically between 7.0% and 10.0%.

[¢]

Stable body weight.

e Exclusion Criteria:

[¢]

History of type 1 diabetes or diabetic ketoacidosis.

[e]

Treatment with any antidiabetic drug within 8 weeks prior to screening.[7]

o

Significant cardiovascular, renal, or hepatic impairment.[7]

[¢]

History of pancreatitis.

[e]

Pregnant or lactating women.

Intervention:

» Randomization: Patients were randomly assigned to one of three treatment arms:
o Fasiglifam 25 mg once daily.
o Fasiglifam 50 mg once daily.
o Placebo once daily.

e Administration: Oral administration.

Endpoints:

o Primary Efficacy Endpoint: Change from baseline in HbAlc at week 24.[6]

e Secondary Efficacy Endpoints:

o Change from baseline in fasting plasma glucose (FPG).
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o Proportion of patients achieving a target HbAlc level (e.g., <7.0% or <6.5%).

o Safety Endpoints:
o Incidence and severity of adverse events (AES).
o Incidence of hypoglycemia.

o Changes in vital signs, electrocardiograms (ECGs), and laboratory parameters (with a
focus on liver function tests).

The Termination of a Promising Candidate

Despite demonstrating significant efficacy in improving glycemic control, the clinical
development of fasiglifam was voluntarily terminated by Takeda in December 2013.[8][9] The
decision was based on a review of cumulative data from the global Phase 3 program, which
revealed a concerning signal of drug-induced liver injury.[10][11][12] An independent Data
Monitoring Committee and a Liver Safety Evaluation Committee concluded that the benefits of
fasiglifam did not outweigh the potential risks of hepatotoxicity.[9]

The pattern of liver injury was generally hepatocellular, with some cases meeting the criteria for
Hy's Law, a strong predictor of severe drug-induced liver injury.[13] While many of the liver
enzyme elevations were asymptomatic and reversible upon discontinuation of the drug, the
potential for severe liver damage could not be ruled out.[10]

Conclusion for the Scientific Community

The story of fasiglifam serves as a critical case study in drug development. It underscores the
importance of rigorous and continuous safety monitoring throughout all phases of clinical trials.
While the primary efficacy of a novel compound is a key driver, unexpected off-target effects
can emerge, even in late-stage development, leading to the termination of an otherwise
promising therapeutic candidate. For researchers and scientists, the experience with
fasiglifam highlights the complexities of GPR40 agonism and the need for a deeper
understanding of the potential for idiosyncratic drug-induced liver injury with this class of
compounds. The extensive data collected during the fasiglifam clinical trials, though leading to
a disappointing outcome, remains a valuable resource for the scientific community in the
ongoing quest for safer and more effective treatments for type 2 diabetes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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